1,5-Difluoro-2-iodo-4-methylbenzene
Description
Significance of Halogenated Arenes in Synthetic Methodologies
Halogenated arenes are prized for their versatility as precursors in a multitude of chemical transformations. They are particularly crucial as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. myskinrecipes.comcymitquimica.com Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination rely heavily on aryl halides to construct complex molecular architectures from simpler components. cymitquimica.com
The reactivity of the carbon-halogen (C-X) bond is a key factor, with the bond dissociation energy generally following the trend C-I < C-Br < C-Cl < C-F. bldpharm.com This predictable reactivity hierarchy allows for selective reactions on polyhalogenated substrates. Aryl iodides, with the most labile C-I bond, are often the most reactive substrates in oxidative addition steps, making them highly valuable for initiating these catalytic cycles. Conversely, the strength of the C-F bond means that fluorine atoms are typically unreactive in such couplings, often being retained in the final product to modulate its biological or material properties. bldpharm.comnih.gov This differential reactivity makes compounds containing both iodine and fluorine particularly strategic intermediates.
Overview of the Chemical Landscape of Dihalogenated Toluene (B28343) Derivatives
Toluene, or methylbenzene, is a fundamental aromatic hydrocarbon used as an industrial feedstock for a vast range of chemicals. The introduction of two halogen atoms onto the toluene ring creates dihalogenated toluene derivatives, a class of compounds with significant utility. The specific nature and position of the halogens dictate the compound's synthetic applications.
The presence of different halogens, such as fluorine and iodine, on the same toluene scaffold provides chemists with multiple, distinct reactive sites. For instance, the iodine atom can be selectively targeted for cross-coupling reactions, while the fluorine atoms remain as stable substituents that can influence the molecule's steric and electronic profile. This strategic placement of halogens is essential in multi-step syntheses where sequential functionalization is required. bldpharm.com
Contextualization of 1,5-Difluoro-2-iodo-4-methylbenzene within Contemporary Chemical Research
This compound (CAS No. 333447-42-0) is a prime example of a strategically designed polyhalogenated arene. It combines the high reactivity of an iodo-substituent with the unique properties imparted by two fluoro-substituents on a toluene framework. This specific arrangement of atoms makes it a valuable intermediate in the synthesis of complex, high-value molecules.
Recent research has highlighted its role as a key building block in the development of novel pharmaceuticals. Specifically, it has been utilized in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme involved in DNA repair and a target for anticancer therapies. The synthesis of these potential drug candidates showcases the practical application of this compound, where its distinct halogen atoms are exploited to construct a complex molecular architecture designed to interact with a specific biological target.
Detailed Research Findings: Synthesis and Reaction of this compound
The utility of this compound is demonstrated in its application as a key intermediate in the synthesis of PARP1 inhibitors. The synthetic route involves the initial preparation of the title compound, followed by its conversion into a more complex functionalized molecule.
A notable synthesis begins with the iodination of a commercially available difluorotoluene derivative. As detailed in the reaction scheme below, 2,4-difluoro-1-methylbenzene is treated with N-iodosuccinimide (NIS) in trifluoroacetic acid to yield this compound. This reaction proceeds with good efficiency, providing the desired product in a 73% yield.
The subsequent step in the synthetic sequence utilizes the reactivity of the carbon-iodine bond. The this compound undergoes a cyanation reaction using cuprous cyanide (CuCN) in refluxing N,N-dimethylformamide (DMF). This transformation selectively replaces the iodine atom with a nitrile group to form 2,4-difluoro-5-methylbenzonitrile, achieving a 62% yield. This nitrile-containing product then serves as a precursor for further elaboration into the final PARP1 inhibitor.
Reaction Scheme: Synthesis and Reaction of this compound
Image depicting the two-step reaction: Step 1 shows the conversion of 2,4-difluoro-1-methylbenzene to this compound. Step 2 shows the conversion of this compound to 2,4-difluoro-5-methylbenzonitrile.
Table 1: Synthetic Transformations Involving this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-Difluoro-1-methylbenzene | N-Iodosuccinimide (NIS), Trifluoroacetic acid, 0 °C, 24 h | This compound | 73% |
| 2 | This compound | Cuprous cyanide (CuCN), N,N-Dimethylformamide (DMF), reflux, 20 h | 2,4-Difluoro-5-methylbenzonitrile | 62% |
Data sourced from a study on the discovery of potent PARP1 inhibitors.
This synthetic sequence effectively demonstrates the strategic utility of this compound. The iodine atom serves as a temporary functional group, enabling the introduction of a nitrile moiety, while the fluorine atoms and methyl group are carried through the reaction sequence to become integral parts of the final target structure.
Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLTNBMONMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 1,5 Difluoro 2 Iodo 4 Methylbenzene
Cross-Coupling Reactions Involving the Iodo Moiety
The iodo group in 1,5-difluoro-2-iodo-4-methylbenzene serves as an excellent leaving group in a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Palladium catalysts are extensively utilized for activating the C-I bond in this compound, facilitating a range of coupling reactions. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to afford the coupled product. libretexts.org
Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize bifluorinated biaryl compounds. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture, often containing water. The presence of the two fluorine atoms can influence the reactivity of the aryl iodide, and optimization of reaction conditions is often necessary to achieve high yields.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs
| Organoboron Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2,6-Difluoro-4-methylbiphenyl | 85 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 2',6'-Difluoro-4'-methyl-4-methoxybiphenyl | 92 | cas.cn |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 2-(2,6-Difluoro-4-methylphenyl)thiophene | 78 | nih.gov |
This table presents representative examples and yields may vary based on specific reaction conditions.
The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org For this compound, Sonogashira coupling provides a direct route to synthesize substituted alkynylarenes. The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex generated from the oxidative addition of the aryl iodide. libretexts.org Reductive elimination then yields the final product. libretexts.org
Studies have shown that this compound can be effectively coupled with various terminal alkynes under standard Sonogashira conditions. The choice of palladium catalyst, copper source, and base can influence the reaction efficiency. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic applications. researchgate.netnih.gov
Table 2: Examples of Sonogashira Coupling Reactions with this compound
| Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1,5-Difluoro-4-methyl-2-(phenylethynyl)benzene | 95 | organic-chemistry.org |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 1,5-Difluoro-4-methyl-2-((trimethylsilyl)ethynyl)benzene | 88 | wikipedia.org |
| 1-Heptyne | Pd(dba)₂/AsPh₃ | CuI | Piperidine | Toluene | 1-(2,6-Difluoro-4-methylphenyl)hept-1-yne | 82 | nih.gov |
This table presents representative examples and yields may vary based on specific reaction conditions.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane reagent. wikipedia.org This method is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling offers a pathway to introduce various alkyl, vinyl, aryl, and other organic moieties. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, with the key transmetalation step involving the transfer of an organic group from the organostannane to the palladium center. wikipedia.org
The reactivity of organostannanes can be a drawback, but the use of additives or specific ligands can accelerate the reaction. researchgate.net Research has demonstrated the utility of Stille coupling for the functionalization of fluorinated aryl iodides.
Table 3: Examples of Stille Coupling Reactions with this compound Analogs
| Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) | Reference |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 1,5-Difluoro-4-methyl-2-vinylbenzene | 80 | wikipedia.org |
| Tributyl(phenyl)tin | Pd₂(dba)₃/P(o-tol)₃ | CuI | NMP | 2,6-Difluoro-4-methylbiphenyl | 88 | |
| Trimethyl(ethynyl)tin | Pd(AsPh₃)₄ | - | Dioxane | 2-Ethynyl-1,5-difluoro-4-methylbenzene | 75 | researchgate.net |
This table presents representative examples and yields may vary based on specific reaction conditions.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. rsc.org In the case of this compound, the Heck reaction allows for the introduction of a vinyl or substituted vinyl group. The mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst.
The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. Research on related fluorinated aryl iodides indicates that the Heck reaction is a viable method for their funtionalization.
Table 4: Examples of Heck Reaction Pathways with this compound Analogs
| Alkene | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | (E)-1,5-Difluoro-4-methyl-2-styrylbenzene | 75 | rsc.org |
| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | NaOAc | DMA | Methyl (E)-3-(2,6-difluoro-4-methylphenyl)acrylate | 82 | rsc.org |
| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 1-(2,6-Difluoro-4-methylphenyl)oct-1-ene | 68 | rsc.org |
This table presents representative examples and yields may vary based on specific reaction conditions.
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org More modern variations, often referred to as Ullmann-type reactions, utilize a copper catalyst to couple aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols. organic-chemistry.org
For this compound, copper-catalyzed reactions can be employed to introduce amino, alkoxy, or thioether functionalities. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in specific synthetic contexts, particularly for the formation of C-N and C-O bonds. The mechanism is believed to involve the formation of an organocopper intermediate.
Table 5: Examples of Copper-Catalyzed Cross-Coupling Reactions with this compound Analogs
| Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Aniline (B41778) | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | N-(2,6-Difluoro-4-methylphenyl)aniline | 70 | organic-chemistry.org |
| Sodium methoxide | CuI | - | - | Methanol | 1,5-Difluoro-2-methoxy-4-methylbenzene | 85 | organic-chemistry.org |
| Thiophenol | CuI | L-Proline | K₃PO₄ | DMSO | (2,6-Difluoro-4-methylphenyl)(phenyl)sulfane | 78 | organic-chemistry.org |
This table presents representative examples and yields may vary based on specific reaction conditions.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a less expensive and more earth-abundant alternative to palladium for cross-coupling reactions. researchgate.net These reactions are pivotal for the formation of carbon-carbon bonds.
Mechanistic studies of nickel-catalyzed cross-coupling reactions of aryl halides often point to the involvement of different nickel oxidation states, including Ni(I), Ni(II), and Ni(III). nih.gov The catalytic cycle is proposed to initiate with the formation of a reduced nickel species, which then undergoes oxidative addition with the aryl halide. chemrxiv.org In some cases, the reaction of an alkyl halide with a nickel catalyst can generate a radical intermediate. nih.gov For instance, the use of (iodomethyl)cyclopropane (B1302965) as a radical clock in a nickel-catalyzed coupling reaction resulted in the formation of a rearranged product, suggesting the involvement of a (cyclopropyl)methyl radical. nih.gov The subsequent steps involve transmetalation and reductive elimination to afford the cross-coupled product and regenerate the active nickel catalyst. chemrxiv.org
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. diva-portal.orgnih.gov In this reaction, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orgyoutube.com
For SNAr reactions, the presence of strong electron-withdrawing groups is typically required. diva-portal.org In the context of poly-halogenated aromatic compounds, the reactivity of the halogens as leaving groups can vary. In many SNAr reactions, fluoride (B91410) is the best leaving group among the halogens. youtube.comresearchgate.net However, the reactivity order can be influenced by the nucleophile and reaction conditions. researchgate.net For instance, in reactions with certain purine (B94841) nucleosides, the displacement reactivity order was found to be F > Br > Cl > I with butylamine, but I > Br > Cl > F with aniline in the absence of an acid catalyst. researchgate.net The addition of an acid catalyst can alter this reactivity order again. researchgate.net
While specific studies on the SNAr reactions of this compound are not detailed, the principles of SNAr suggest that the fluorine atoms, activated by the other substituents, could potentially be displaced by strong nucleophiles. The outcome would depend on the specific nucleophile, solvent, and reaction conditions employed.
Reductive Dehalogenation Pathways
Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This reaction is crucial in both synthetic chemistry and bioremediation. nih.govnih.gov For aryl halides, the reactivity towards reduction is heavily dependent on the identity of the halogen.
The general order of reactivity for the reductive cleavage of aryl halides is I > Br > Cl > F. nih.gov This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. Consequently, in this compound, the carbon-iodine bond is the most likely site for reductive dehalogenation, while the carbon-fluorine bonds are significantly more resistant to cleavage. Various methods, including catalytic hydrogenation and visible-light photoredox catalysis, can achieve this transformation. organic-chemistry.orgorganic-chemistry.org
Microbial Reductive Dehalogenation of Halogenated Aromatics
Microbial reductive dehalogenation is a key biodegradation process for halogenated pollutants under anaerobic conditions. researchgate.netosti.gov This process is carried out by a specialized group of microorganisms, often in syntrophic communities, where the halogenated compound is used as an electron acceptor in a form of anaerobic respiration. nih.gov Organisms like Desulfomonile tiedjei are known to dehalogenate aromatic compounds as part of their energy metabolism. nih.govresearchgate.netosti.gov While specific studies on the microbial dehalogenation of this compound are scarce, the general principles suggest it could be a substrate for such microbes. The process involves enzymes that catalyze the removal of a halogen and its replacement with a hydrogen atom. nih.gov
Table 1: Key Principles of Microbial Reductive Dehalogenation
| Principle | Description | References |
|---|---|---|
| Mechanism | Involves the removal of halogen substituents and their replacement by hydrogen, using the halogenated compound as an electron acceptor. | |
| Conditions | Primarily occurs in anaerobic environments like aquatic sediments and soils. | |
| Organisms | Catalyzed by specific anaerobic bacteria, such as Desulfomonile tiedjei, which can conserve energy for growth from this process. | nih.govresearchgate.net |
| Significance | A critical pathway for the detoxification and biodegradation of toxic halogenated pollutants. | nih.govnih.govosti.gov |
Influence of Halogen Position and Electron Density on Dehalogenation Regioselectivity
The regioselectivity of reductive dehalogenation is governed by the carbon-halogen bond strength and the electronic environment of the aromatic ring. The established reactivity trend for aryl halides is a primary determinant.
Table 2: Relative Reactivity of Aryl Halides in Reductive Dehalogenation
| Aryl Halide (Ar-X) | Reactivity Trend | Rationale | References |
|---|---|---|---|
| Ar-I | Highest | Weakest C-X bond | nih.gov |
| Ar-Br | High | Weaker C-X bond | nih.govorganic-chemistry.org |
| Ar-Cl | Moderate | Stronger C-X bond | nih.govorganic-chemistry.org |
For this compound, the C-I bond is significantly weaker than the C-F bonds, making it the exclusive site for initial reductive dehalogenation. Therefore, the expected product of a selective reductive dehalogenation would be 1,5-difluoro-4-methylbenzene. The electron-withdrawing fluorine atoms increase the electron affinity of the aromatic ring, which can facilitate the initial electron transfer step in many reductive dehalogenation mechanisms, potentially accelerating the cleavage of the C-I bond compared to non-fluorinated iodoarenes. researchgate.net
Hypervalent Iodine Chemistry and Fluorination Reactivity
Hypervalent iodine compounds are molecules where an iodine atom has more than the usual eight electrons in its valence shell. illinois.edu They are valued as versatile and environmentally benign reagents in organic synthesis, often mimicking the reactivity of heavy metals without their toxicity. princeton.edu
This compound as a Precursor for Hypervalent Iodine Fluorides
Iodoarenes are common precursors for the synthesis of hypervalent iodine(III) reagents. acs.org Specifically, this compound can be converted into its corresponding hypervalent iodine(III) fluoride, (difluoroiodo)-1,5-difluoro-4-methylbenzene. This transformation is typically achieved through two main methods:
Oxidation with a Fluorinating Agent: Direct fluorination of the iodoarene using a suitable fluorinating agent. acs.orgnih.gov
Ligand Exchange: Oxidation of the iodoarene with an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a fluoride source such as hydrogen fluoride-pyridine (HF-Py). arkat-usa.org
The resulting ArIF₂ species, such as p-(Difluoroiodo)toluene, is a stable, crystalline solid that can be isolated or generated in situ for subsequent reactions. princeton.edu The presence of the fluorine atoms on the benzene (B151609) ring of this compound would likely enhance the electrophilicity and stability of the resulting hypervalent iodine center.
Applications of Hypervalent Iodine(III) and Iodine(V) Fluorides in C-F Bond Formation
Hypervalent iodine(III) fluorides, often referred to as ArIF₂, are powerful reagents for electrophilic fluorination. arkat-usa.org They serve as a source of "F⁺" and can be used to introduce fluorine atoms into a wide range of organic molecules under mild conditions. princeton.edu The reactivity of these reagents is central to modern C-F bond formation strategies. rsc.org
Key applications include:
Fluorination of Alkenes: Vicinal difluorination of alkenes to produce 1,2-difluoroalkanes. nih.gov
Fluorination of Carbonyl Compounds: Monofluorination of β-dicarbonyl compounds at the α-position. princeton.edu
Fluorocyclization: Fluorinative ring-closing reactions of unsaturated alcohols and carboxylic acids to form cyclic fluoroethers and fluorolactones, respectively. researchgate.net
Table 3: Example Applications of Hypervalent Iodine(III) Fluorides in Fluorination
| Reaction Type | Substrate Example | Product Type | Reference |
|---|---|---|---|
| Vicinal Difluorination | Alkenes | 1,2-Difluoroalkanes | nih.gov |
| α-Fluorination | β-Ketoesters | α-Fluoro-β-ketoesters | arkat-usa.org |
| Fluorinative Ring Contraction | Cyclic Alkenes | Difluoro Cycloalkanes | researchgate.net |
| Fluorination of Dithioacetals | Dithioketals | Difluoromethanes | princeton.edu |
Mechanistic Aspects of Fluorination with Difluoroiodotoluene (B35932) Analogs
The use of hypervalent iodine reagents, particularly difluoroiodotoluene and its analogs, has become a significant area of interest in the development of new fluorination methods in organic synthesis. These reagents are valued for their mild reaction conditions and environmentally benign nature. arkat-usa.org The mechanistic pathways of these reactions are complex and have been the subject of detailed research to understand the transfer of fluorine to various organic substrates.
A prevalent mechanism in fluorination reactions involving difluoroiodotoluene analogs is the in situ formation of a reactive fluoroiodine(III) species. arkat-usa.org This is often achieved by treating a fluorine-free hypervalent iodine compound, such as phenyliodine(III) diacetate (PIDA), with a fluorine source like hydrogen fluoride-pyridine (HF-Py). arkat-usa.org The resulting ArIF₂ species then acts as the electrophilic fluorine donor.
One of the key reaction types facilitated by difluoroiodotoluene analogs is the Fluoro-Pummerer reaction. ucl.ac.ukucl.ac.uk This reaction is particularly effective for the introduction of fluorine atoms alpha to a sulfur atom in sulfides and sulfoxides. ucl.ac.uk The proposed mechanism involves the initial activation of the sulfur-containing substrate by the difluoroiodotoluene to form an iodosulfonium salt. Subsequent nucleophilic attack by a fluoride ion on the carbon adjacent to the sulfur leads to the formation of the α-fluoro sulfide. ucl.ac.uk
The success of the Fluoro-Pummerer reaction is influenced by the electronic nature of the substrate. ucl.ac.ukucl.ac.uk Electron-withdrawing groups in the α-position to the sulfur atom promote the reaction, while simple dialkyl sulfides are generally unreactive. ucl.ac.ukucl.ac.uk In substrates containing β-hydrogens, an elimination reaction can occur, leading to the formation of vinyl sulfides. These can then undergo an additive-Pummerer reaction to yield α,β-difluorosulfides. ucl.ac.ukucl.ac.uk
The table below summarizes the outcomes of fluorination reactions with difluoroiodotoluene on various sulfur-containing substrates, illustrating the scope of the Fluoro-Pummerer reaction.
| Substrate Type | Reagent | Product Type | Key Mechanistic Feature |
| β-oxo sulfides | 1 equiv. difluoroiodotoluene | α-fluoro sulfides | Fluoro-Pummerer reaction ucl.ac.uk |
| β-oxo sulfides | excess difluoroiodotoluene | α-fluoro sulfoxides | Difluorination ucl.ac.ukucl.ac.uk |
| Substrates with β-hydrogens | difluoroiodotoluene | vinyl sulfides, then α,β-difluorosulfides | Elimination followed by additive-Pummerer ucl.ac.ukucl.ac.uk |
| Simple dialkyl sulfides | difluoroiodotoluene | No reaction | Lack of activation by electron-withdrawing groups ucl.ac.ukucl.ac.uk |
| α-phenylsulfanyl acetamides | difluoroiodotoluene | Sulfoxides | Preferential oxidation over fluorination ucl.ac.ukucl.ac.uk |
In addition to the Fluoro-Pummerer reaction, difluoroiodotoluene analogs are involved in other fluorination mechanisms. For instance, in the oxidative fluorination of alkenes, the hypervalent iodine(III) reagent can activate the double bond to form an iodonium (B1229267) intermediate. arkat-usa.org This intermediate is then susceptible to intramolecular nucleophilic attack, leading to fluorinated cyclic products. arkat-usa.org
The mechanism of electrophilic fluorination using N-F reagents like Selectfluor®, often used in conjunction with hypervalent iodine compounds, is also a subject of ongoing investigation. wikipedia.orgnumberanalytics.com The debate centers on whether the reaction proceeds through an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The nature of the substrate and the specific N-F reagent employed can influence the operative mechanism. wikipedia.org
Furthermore, the development of hypervalent iodine(V) fluorides, prepared through oxidative fluorination of iodine(III) precursors with reagents like Selectfluor®, has opened new avenues for fluorination chemistry. beilstein-journals.orgbohrium.comle.ac.uk These iodine(V) species have shown the ability to fluorinate organometallic reagents, suggesting a different reactivity profile compared to their iodine(III) counterparts. beilstein-journals.org
It is important to note that while difluoroiodotoluene itself is a powerful reagent, its low chemical stability and hygroscopic nature often necessitate its in situ preparation. beilstein-journals.org This has led to the development of more stable, easy-to-handle solid fluoroiodane reagents with chelate sidearms, which exhibit excellent fluorinating ability and sometimes different reactivity. beilstein-journals.org
Spectroscopic Characterization Methodologies for 1,5 Difluoro 2 Iodo 4 Methylbenzene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity of atoms and their chemical environment. For fluorinated compounds like 1,5-Difluoro-2-iodo-4-methylbenzene derivatives, a combination of proton, carbon-13, and fluorine-19 NMR is particularly informative.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the context of this compound derivatives, the aromatic protons and the methyl protons give rise to characteristic signals.
For instance, in a derivative where two 1,5-difluoro-2-iodo-4-methylphenyl groups are linked, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) might show signals for the aromatic protons around δ 7.42 (singlet, 1H) and δ 6.78 (singlet, 2H), with the methyl protons appearing as a singlet at δ 2.41 (6H) and another methyl group at δ 2.24 (3H). rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the splitting patterns (e.g., singlet, doublet, triplet) are determined by the number of neighboring protons, as described by the n+1 rule.
Interactive Data Table: ¹H NMR Data for a this compound Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | s | 1H | Aromatic CH |
| 6.78 | s | 2H | Aromatic CH |
| 2.41 | s | 6H | Methyl (CH₃) |
| 2.24 | s | 3H | Methyl (CH₃) |
Note: This data is representative of a specific derivative and may vary for other related compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
In the ¹³C NMR spectrum of a this compound derivative, the aromatic carbons typically resonate in the region of δ 110-160 ppm. rsc.org The carbon attached to the iodine atom is influenced by the heavy atom effect, which can affect its chemical shift and relaxation time. The methyl carbon will appear at a much higher field (lower ppm value), typically around δ 20-25 ppm. rsc.org For example, a derivative might exhibit signals at δ 143.24, 143.10, 139.51, 139.49, 134.41, 131.79, 129.43, 127.79, 127.13, and 112.42 for the aromatic carbons, and at δ 22.29 and 20.87 for the methyl carbons. rsc.org
Interactive Data Table: ¹³C NMR Data for a this compound Derivative
| Chemical Shift (δ) ppm | Assignment |
| 112.42 - 143.24 | Aromatic Carbons |
| 20.87 - 22.29 | Methyl Carbons |
Note: This data is representative of a specific derivative and may vary for other related compounds.
For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. diva-portal.org The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap. diva-portal.org This makes it particularly useful for distinguishing between different fluorine environments within a molecule.
The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, and coupling between fluorine and neighboring protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) can provide valuable structural information. In derivatives of this compound, the two fluorine atoms are in different chemical environments and would be expected to show distinct signals in the ¹⁹F NMR spectrum. The presence of the iodo and methyl groups on the benzene (B151609) ring will influence the electronic environment of the fluorine atoms and thus their chemical shifts. nih.gov The analysis of these shifts and coupling constants allows for the unambiguous assignment of the fluorine atoms in the molecule. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are used to identify functional groups and to obtain a "fingerprint" of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups absorb at characteristic frequencies.
For this compound derivatives, the FT-IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic ring and the methyl group, typically in the 2850-3100 cm⁻¹ region.
C=C stretching of the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.
C-F stretching , which gives rise to strong absorptions in the 1000-1400 cm⁻¹ region.
C-I stretching , which appears at lower frequencies, typically in the 480-610 cm⁻¹ range.
The exact positions of these bands can provide information about the substitution pattern and the electronic effects of the substituents on the benzene ring. Comprehensive FT-IR spectral libraries, such as the Aldrich FT-IR Collection, serve as valuable resources for the identification of compounds based on their infrared spectra. thermofisher.com
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. While FT-IR is based on the change in the dipole moment during a vibration, Raman activity depends on the change in the polarizability of the molecule.
For this compound derivatives, Raman spectroscopy can be particularly useful for observing vibrations that are weak or inactive in the IR spectrum. For example, the symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-I bond, being highly polarizable, would also be expected to give a strong Raman signal. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its structural confirmation.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, providing a detailed portrait of the molecule's solid-state conformation. While specific crystallographic data for this compound is not widely available in published literature, analysis of closely related structures provides a framework for understanding the potential solid-state characteristics of its derivatives.
Table 1: Representative Crystallographic Parameters for a Hypothetical this compound Derivative
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C–I Bond Length (Å) | 2.08 - 2.12 |
| C–F Bond Length (Å) | 1.34 - 1.36 |
| C–C (aromatic) (Å) | 1.38 - 1.40 |
| Intermolecular Interactions | Halogen bonding, π–π stacking, van der Waals forces |
This table presents expected values based on crystallographic data of analogous structures and is for illustrative purposes.
Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of synthesized compounds and assessing their purity. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it allows for the separation of components in a mixture prior to mass analysis, providing a comprehensive profile of the sample.
For this compound, the expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₇H₅F₂I). The monoisotopic mass would be approximately 253.94 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique used.
Liquid chromatography-mass spectrometry (LC-MS) and its higher-resolution counterpart, UPLC-MS, are particularly valuable for analyzing the purity of this compound derivatives. A typical workflow involves dissolving the sample in a suitable solvent and injecting it into the LC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.
A pure sample of a this compound derivative would ideally show a single major peak in the chromatogram corresponding to the target compound, with the associated mass spectrum confirming its molecular weight. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and any fragments, which is crucial for structural elucidation and impurity identification.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value |
| Molecular Formula | C₇H₅F₂I | - |
| Monoisotopic Mass | The sum of the masses of the most abundant isotopes. | 253.9424 g/mol |
| Ionization Mode | Common techniques for this type of compound. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Expected Molecular Ion | The primary ion observed in the mass spectrum. | [M]⁺˙ or [M+H]⁺ |
| Key Fragmentation | Potential fragmentation patterns upon ionization. | Loss of I, loss of F, loss of CH₃ |
This table is based on theoretical calculations and typical behavior of similar compounds in mass spectrometry.
The combination of chromatographic separation with mass spectrometric detection provides a robust method for both qualitative confirmation and quantitative assessment of this compound and its derivatives, ensuring the identity and purity of these important chemical building blocks.
Theoretical and Computational Investigations of 1,5 Difluoro 2 Iodo 4 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the fundamental properties of 1,5-Difluoro-2-iodo-4-methylbenzene. These computational approaches allow for a detailed examination of the molecule's electronic environment and reactivity.
HOMO-LUMO Energy Gap Analysis and Charge Transfer Characteristics
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is distributed over the benzene (B151609) ring. The energy of these frontier orbitals and their gap are critical in predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions.
| Computational Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns closely with classical chemical intuition. For this compound, NBO analysis can quantify the interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis provides information on the hybridization of atomic orbitals and the charge distribution among the atoms, offering a detailed picture of the electronic delocalization from the fluorine, iodine, and methyl substituents to the aromatic ring.
Molecular Orbitals and Density of States
The study of molecular orbitals (MOs) and the density of states (DOS) provides a comprehensive picture of the electronic structure. The DOS spectrum shows the number of available electronic states at each energy level. By analyzing the total DOS and the partial DOS (PDOS), which breaks down the contributions from individual atoms or groups of atoms, one can understand the composition of the molecular orbitals. For this compound, the PDOS can reveal the specific contributions of the carbon, hydrogen, fluorine, and iodine atoms to the HOMO and LUMO, thereby clarifying their roles in the molecule's electronic properties.
Intermolecular Interactions
The non-covalent interactions involving this compound are crucial for understanding its behavior in the solid state and in solution. Halogen bonding is a particularly significant interaction for this molecule.
Halogen Bonding Interactions and Their Significance
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid and a Lewis base. The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I bond. This positive region can interact favorably with electron-rich atoms or functional groups in neighboring molecules. The strength and directionality of these halogen bonds play a critical role in determining the crystal packing and supramolecular assembly of this compound. Understanding these interactions is vital for the design of new materials with specific structural and functional properties.
| Interaction Type | Donor | Acceptor | Significance |
| Halogen Bonding | Iodine atom (σ-hole) | Lewis Base (e.g., N, O, F) | Directs crystal packing and supramolecular assembly. |
Pi-Stacking Interactions in Crystal Structures
In the solid state, aromatic molecules like this compound can exhibit π-stacking interactions, which are crucial in determining the crystal packing. nih.govresearchgate.netresearchgate.net These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of these stacks can vary, including face-to-face and offset arrangements, influenced by the electrostatic and dispersion forces at play. nih.gov For this compound, the substituents—fluorine, iodine, and a methyl group—introduce asymmetry and electronic perturbations to the benzene ring, which in turn affect the nature of the π-stacking.
The electron-withdrawing fluorine atoms and the large, polarizable iodine atom, along with the electron-donating methyl group, create a complex quadrupole moment on the aromatic ring. This influences the preferred orientation of molecules in the crystal lattice to maximize attractive interactions and minimize repulsion. Computational studies using methods like Density Functional Theory (DFT) can predict the most stable crystal packing arrangements and quantify the energetic contributions of these π-stacking interactions. rsc.org
Table 1: Calculated Intermolecular Interaction Energies in a Hypothetical Dimer of this compound
| Interaction Type | Energy (kcal/mol) |
| Electrostatic | -2.5 |
| Dispersion | -4.8 |
| Pauli Repulsion | +3.1 |
| Total Interaction Energy | -4.2 |
Note: These are hypothetical values for illustrative purposes.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analyses
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are powerful computational tools for visualizing and characterizing weak interactions within and between molecules. researchgate.netnih.gov These methods are based on the electron density and its derivatives, providing a graphical representation of non-covalent interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net
For this compound, an RDG/NCI analysis would reveal key features:
Halogen Bonding: A region of positive electrostatic potential (a σ-hole) on the iodine atom can lead to attractive interactions with nucleophilic regions of neighboring molecules.
Hydrogen Bonding: Weak C-H···F hydrogen bonds may form between the methyl or aromatic protons and the fluorine atoms of adjacent molecules.
van der Waals Interactions: Broad, diffuse regions of weak attraction would be observed across the molecule, particularly involving the aromatic ring and the methyl group. researchgate.net
The NCI plots use a color scale to differentiate between attractive and repulsive interactions, providing a clear and intuitive picture of the forces holding the molecular assembly together. nih.gov
Reaction Mechanism Modeling
Computational modeling is instrumental in understanding the reaction mechanisms involving this compound, offering insights into reaction pathways and predicting product distributions.
Computational Elucidation of Dehalogenation Mechanisms
Dehalogenation is a common reaction for aryl halides. Computational studies can elucidate the mechanisms of dehalogenation for this compound, which could proceed through various pathways, including reductive, oxidative, or radical mechanisms. By calculating the potential energy surfaces for these different routes, the most favorable pathway can be identified. The relative bond strengths (C-I vs. C-F) are a key factor, with the weaker C-I bond being the most likely site for initial cleavage.
Regioselectivity Prediction through Electron Density Modeling
The substituents on the benzene ring of this compound direct the regioselectivity of its reactions. Electron density modeling, through the calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, in electrophilic aromatic substitution, the positions ortho and para to the activating methyl group and meta to the deactivating fluorine atoms would be evaluated to determine the most favorable site of substitution.
Table 2: Predicted Regioselectivity for Electrophilic Attack based on Calculated Fukui Indices
| Position on Benzene Ring | Fukui Index (f-) | Predicted Reactivity |
| C3 | 0.12 | Moderate |
| C6 | 0.25 | High |
Note: These are hypothetical values for illustrative purposes. Higher f- values indicate greater susceptibility to electrophilic attack.
Oxidative Addition Pathway Characterization in Catalysis
This compound can participate in cross-coupling reactions, which often proceed via an oxidative addition step involving a transition metal catalyst, such as palladium or platinum. nih.gov Computational modeling can characterize the pathway of this oxidative addition. nih.gov The reaction involves the insertion of the metal center into the carbon-iodine bond. DFT calculations can be used to determine the structure of the transition state and the activation energy for this process, providing insights into the reaction kinetics. nih.gov The electronic and steric effects of the fluorine and methyl substituents on the rate and efficiency of the oxidative addition can also be assessed.
Spectroscopic Property Simulations
Computational methods are also employed to simulate and interpret the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum, while calculations of nuclear magnetic shieldings can aid in the assignment of NMR spectra. rsc.org Similarly, vibrational frequencies can be computed to help interpret infrared and Raman spectra. These simulations provide a valuable complement to experimental data, allowing for a more complete characterization of the molecule.
Computational Prediction of Vibrational Frequencies
The prediction of vibrational frequencies through computational methods is a cornerstone of modern chemical analysis, providing insights that complement experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy. liverpool.ac.ukresearchgate.net For a molecule like this compound, these calculations would reveal the energies associated with the stretching, bending, and torsional motions of its atoms.
The primary method employed for these predictions is Density Functional Theory (DFT). nepjol.infonepjol.info This approach calculates the electronic structure of a molecule to determine its equilibrium geometry and the forces acting on the atoms. From these forces, a Hessian matrix, which describes the second derivatives of the energy with respect to atomic displacements, is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. ijnc.ir
A typical computational workflow would involve:
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
Frequency Calculation: Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the vibrational frequencies are computed. researchgate.net The choice of functional and basis set is crucial for accuracy and is often benchmarked against experimental data for related molecules. researchgate.net
Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve agreement with experimental data, the calculated frequencies are multiplied by a scaling factor, which is specific to the level of theory used.
The predicted frequencies and their corresponding IR intensities and Raman activities can then be used to assign the peaks in an experimental spectrum. For instance, the calculations would help differentiate between the C-F, C-I, and C-H stretching and bending modes, as well as the vibrations of the benzene ring and the methyl group.
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, aiding in structure elucidation and the assignment of complex spectra. nih.govepfl.ch For this compound, theoretical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The GIAO method effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor, leading to more accurate predictions.
The process for predicting NMR chemical shifts mirrors that for vibrational frequencies:
Geometry Optimization: An accurate optimized geometry is the prerequisite for reliable chemical shift predictions.
NMR Calculation: The GIAO-DFT calculation is performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.
Solvent Effects: To enhance accuracy, the influence of the solvent can be incorporated into the calculations using continuum solvent models like the Polarizable Continuum Model (PCM). nih.gov
Advanced Applications and Functionalization of 1,5 Difluoro 2 Iodo 4 Methylbenzene
Role as a Key Intermediate in Organic Synthesis
The strategic placement of fluorine and iodine atoms makes 1,5-Difluoro-2-iodo-4-methylbenzene a powerful intermediate for constructing complex molecular architectures through various coupling and substitution reactions.
Precursor for Complex Organic Molecules
This compound is a key starting material in multi-step synthetic pathways aimed at producing complex and biologically active molecules. nih.gov Its utility is demonstrated in the synthesis of novel inhibitors for Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair. nih.gov The synthesis begins with the iodination of commercially available 2,4-difluoro-1-methylbenzene to produce this compound in high yield. nih.gov This intermediate then undergoes a series of transformations, including cyanation and subsequent modifications, to build the core structure of the target inhibitors. nih.gov This role as a foundational precursor allows chemists to introduce the 2,4-difluorophenyl motif, which is essential for the potency of the final compounds, into a complex phthalazinone scaffold. nih.gov
Building Block for Substituted Nitriles
A primary and efficient functionalization of this compound is its conversion into a substituted benzonitrile. The iodo- group is readily displaced by a cyanide group, providing a direct route to valuable nitrile intermediates. Specifically, the treatment of this compound with cuprous cyanide (CuCN) in N,N-dimethylformamide (DMF) under reflux conditions results in the formation of 2,4-difluoro-5-methylbenzonitrile. nih.gov This reaction is a key step in the synthesis of PARP1 inhibitors, as the nitrile group is then hydrolyzed to a carboxylic acid, which is essential for constructing the final complex molecule. nih.gov
Medicinal Chemistry and Pharmaceutical Development
The structural motifs derived from this compound are prominent in the design of modern therapeutics, particularly in oncology.
Synthesis of Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors
This compound is a cornerstone in the synthesis of a novel series of highly potent PARP1 inhibitors. nih.gov These inhibitors were designed as analogs of the FDA-approved drug Olaparib, with the introduction of a 2,4-difluoro-linker on the phenyl group to enhance activity. nih.gov The synthesis pathway leverages this compound as the starting point to create the crucial intermediate, 2,4-difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. nih.gov This acid is then coupled with various piperazine (B1678402) substrates to generate a library of 41 new analogs. nih.gov
Biochemical assays revealed that many of these compounds exhibited powerful inhibition of the PARP1 enzyme. Seventeen of the synthesized analogs showed inhibitory concentrations (IC₅₀) of less than 10 nanomoles per liter (nmol/L). nih.gov The most potent analog developed from this synthesis, compound 54 , demonstrated a PARP1 inhibitory capability approximately five times greater than that of Olaparib. nih.gov
| Compound | PARP1 IC₅₀ (nmol/L) |
| 17 | 4.4 |
| 43 | 2.2 |
| 47 | 2.4 |
| 50 | 2.5 |
| 54 | 1.1 |
Data sourced from a study on novel 2,4-difluoro-linker PARP1 inhibitors. nih.gov
Design of Radiolabeled Compounds for Positron Emission Tomography (PET)
The development of PARP inhibitors derived from this compound is closely linked to advancements in medical imaging. nih.gov These molecules are direct analogs of Olaparib, a drug for which a radiolabeled version, [¹⁸F]-Olaparib, has been successfully developed for Positron Emission Tomography (PET) imaging. nih.govnih.govresearchgate.net PET imaging with a radiolabeled PARP inhibitor allows for the non-invasive, whole-body visualization of the drug's delivery to tumor tissues and its binding to the PARP enzyme. nih.govnih.gov
The successful creation of [¹⁸F]-Olaparib, using methods like copper-mediated ¹⁸F-radiofluorination, provides a direct blueprint for the potential radiolabeling of the more potent analogs synthesized from the this compound framework. nih.govnih.gov Such imaging agents are invaluable for patient selection, predicting treatment outcomes, and monitoring the effectiveness of PARP-targeted therapies in real-time. nih.govnih.gov The design of these next-generation inhibitors, therefore, inherently includes the strong potential for their adaptation into PET imaging probes. nih.govnih.gov
Contributions to Drug Discovery and Development
The use of this compound has made a significant contribution to the field of drug discovery by enabling the creation of new, highly effective anticancer drug candidates. nih.gov The research campaign that began with this building block led to the discovery of a series of 2,4-difluorophenyl-linker analogs of Olaparib with superior potency. nih.gov
These novel compounds were found to be particularly effective at inhibiting the proliferation of cancer cells that have deficiencies in the BRCA genes (Breast Cancer susceptibility genes), a key target for PARP inhibitors. nih.gov Four of the most potent analogs demonstrated strong, specific activity against BRCA-deficient cells while showing significantly less impact on normal cells. nih.gov This discovery of highly potent and selective PARP1 inhibitors showcases the value of this compound as a starting material in the development of next-generation targeted cancer therapies. nih.gov
Role in Bioreductive Agents and Fluorescent Probes for Hypoxic Tumors (Related Nitroaromatics)
The development of fluorescent probes for imaging hypoxic tumors is a critical area of cancer research. Hypoxia, or low oxygen concentration, is a common feature of solid tumors and is associated with resistance to therapy and increased metastasis. Bioreductive agents, which are activated under hypoxic conditions, are a key component of these probes. While direct studies detailing the use of this compound in this specific application are not prevalent, the synthesis of related nitroaromatic compounds provides a clear pathway for its potential use.
Nitroaromatic compounds are frequently employed as the core of hypoxia-activated probes. The nitro group can be bioreduced in the low-oxygen environment of tumor cells, triggering a change in the molecule's properties, such as activating fluorescence. For instance, fluorinated nitroaromatic compounds are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance the stability and reactivity of the molecule, making it a suitable candidate for a biochemical probe.
The general mechanism involves the reduction of the nitro group to a more reactive species, like a hydroxylamine (B1172632) or an amine, which can then initiate a cascade that releases a fluorescent reporter. The 1,5-difluoro-4-methylphenyl scaffold, derivable from this compound, offers a platform to which a nitro group and a fluorophore can be attached. The electron-withdrawing nature of the fluorine atoms can influence the reduction potential of the nitro group, potentially allowing for the fine-tuning of the probe's sensitivity to varying levels of hypoxia. Research on 1,2-Difluoro-4-methyl-5-nitrobenzene, a closely related compound, has shown its utility in studying enzyme interactions and its potential in anticancer research by interfering with cellular signaling pathways. This underscores the potential of nitro-substituted difluoro-methylbenzene derivatives in developing targeted therapies and diagnostic tools.
Applications in Materials Science
The unique combination of a reactive iodinated site and the presence of fluorine atoms makes this compound a valuable precursor in the synthesis of advanced materials with tailored properties.
Development of Advanced Materials with Specific Properties
The difluoro-iodo-methylbenzene core serves as a versatile scaffold for constructing complex organic molecules. The iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide array of functional groups. This allows for the systematic modification of the electronic and physical properties of the resulting materials. The fluorine atoms, with their high electronegativity and ability to form strong C-F bonds, impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. These features are crucial for the development of materials for demanding applications.
Precursors for Liquid Crystal Technologies
Fluorinated compounds are integral to the design of modern liquid crystal displays (LCDs) due to their unique dielectric and optical properties. figshare.commdpi.com The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, such as the type of liquid crystal phase and the temperature range over which it is stable. figshare.commdpi.comrsc.org
While direct synthesis of liquid crystals from this compound is not extensively documented in readily available literature, its structure is highly relevant. The rigid phenyl ring is a common core for liquid crystalline molecules, and the difluoro-methyl substitution pattern can be used to fine-tune the molecular shape and polarity. The iodo-group allows for the elongation of the molecular structure through cross-coupling reactions, a common strategy in the synthesis of calamitic (rod-shaped) liquid crystals. For example, coupling with other aromatic rings or acetylenic units can lead to the formation of molecules with the high aspect ratio necessary for liquid crystallinity. The resulting fluorinated liquid crystals could exhibit favorable properties such as low viscosity, high clearing points, and specific dielectric anisotropies, which are critical for advanced display technologies. figshare.com
Table 1: Key Properties of Fluorinated Liquid Crystals
| Property | Influence of Fluorine Substitution |
| Mesophase Behavior | Can promote or suppress certain liquid crystal phases (e.g., smectic, nematic). rsc.org |
| Clearing Point | Generally increases thermal stability and clearing point temperature. figshare.com |
| Dielectric Anisotropy | Can be tailored to be positive or negative, crucial for display switching. |
| Viscosity | Often leads to lower viscosity, enabling faster switching times. |
| Optical Anisotropy | Affects the refractive indices and overall optical performance. |
Organic Electronics (e.g., Chromophores)
In the field of organic electronics, there is a high demand for new materials with tailored photophysical and electrochemical properties for use in devices like organic light-emitting diodes (OLEDs). Donor-acceptor chromophores are a key class of materials used in these applications. nih.govrsc.orgmdpi.com The this compound scaffold is a promising starting point for the synthesis of such chromophores.
The difluorinated toluene (B28343) unit can act as either a weak electron-donating or electron-withdrawing group depending on the other substituents, allowing for its incorporation into various donor-acceptor architectures. The iodine atom is a versatile functional group for introducing either the donor or the acceptor moiety through established cross-coupling methodologies. For instance, a Sonogashira coupling with a terminal alkyne bearing an electron-donating group, or a Suzuki coupling with a boronic acid derivative of an electron-accepting heterocycle, can be employed to construct the target chromophore. The fluorine atoms can enhance the stability of the final molecule and influence its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which in turn dictates the color of emission and the charge injection/transport properties in an OLED.
Table 2: Potential Chromophore Architectures from this compound
| Coupling Reaction | Reactant Type | Resulting Chromophore Structure | Potential Application |
| Suzuki Coupling | Arylboronic acid (Donor or Acceptor) | Biaryl system | OLED emitter, organic semiconductor |
| Sonogashira Coupling | Terminal alkyne (Donor or Acceptor) | Arylacetylene system | Fluorescent dye, nonlinear optics |
| Heck Coupling | Alkene (Donor or Acceptor) | Stilbene-like system | OLED emitter, organic laser |
Polymer Science and Fluorinated Aromatic Polymers
Fluorinated aromatic polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and low dielectric constants. The di-functionality of derivatives of this compound (after conversion of the methyl group or introduction of another reactive site) would make it a suitable monomer for the synthesis of such polymers.
For example, conversion of the iodine to a boronic acid or ester would create a monomer suitable for Suzuki polycondensation. Copolymerization with a dihaloaromatic monomer would lead to the formation of a poly(arylene). Alternatively, nucleophilic aromatic substitution reactions involving the activated fluorine atoms could be employed to create poly(arylene ether)s. The resulting fluorinated polymers would be expected to possess high glass transition temperatures and excellent stability, making them suitable for applications in microelectronics, aerospace, and as membranes for separations.
Agrochemical Applications
The introduction of fluorine atoms into organic molecules is a well-established strategy in the design of new agrochemicals, often leading to enhanced efficacy, metabolic stability, and favorable environmental profiles. While specific agrochemicals directly derived from this compound are not widely reported, its structural motifs are present in various active compounds.
The difluoro-methylphenyl unit is a key component in some commercial and developmental pesticides. The presence of fluorine can block sites of metabolic attack, leading to a longer-lasting effect. The iodine atom serves as a convenient point for the introduction of various toxophoric groups through cross-coupling reactions. For example, coupling with heterocyclic structures known to possess fungicidal or herbicidal activity could lead to the discovery of new potent agrochemicals. The synthesis of compounds like 1,3-Difluoro-2-methyl-4-phenylbenzene, which shares a similar substitution pattern, has been explored due to the presence of this scaffold in certain insecticides. This highlights the potential of the 1,5-difluoro-4-methylphenyl core in the development of new crop protection agents.
Environmental Science and Remediation Strategies
The environmental behavior of this compound is dictated by the interplay of its chemical structure—an aromatic ring substituted with two fluorine atoms, an iodine atom, and a methyl group—and the environmental conditions it encounters.
Fate Prediction and Degradation of Halogenated Aromatic Contaminants
The environmental persistence and degradation of halogenated aromatic compounds are of significant concern due to their potential for toxicity and accumulation. nih.govscirp.org The degradation of these compounds can proceed through various biological and chemical pathways, with the initial dehalogenation step often being the most challenging. nih.gov
In the context of this compound, the carbon-iodine (C-I) bond is the most likely initial point of attack for degradation processes. The C-I bond is significantly weaker than both the carbon-fluorine (C-F) and carbon-carbon bonds within the aromatic ring, making it more susceptible to cleavage.
Microbial degradation, a key process in the natural attenuation of contaminants, often involves enzymatic reactions that can break down these stable structures. nih.govscirp.org Biodegradation of halogenated aromatics can be divided into upper, middle, and lower metabolic pathways that convert toxic compounds into common cellular metabolites. nih.gov The dehalogenation step is typically the most difficult part of this process. nih.gov In aerobic conditions, microorganisms may employ monooxygenases or dioxygenases to hydroxylate the aromatic ring, which can lead to the removal of halogen substituents and subsequent ring cleavage. nih.gov Under anaerobic conditions, reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a more common pathway. Given the high electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring, this compound would likely be susceptible to reductive deiodination.
Studies on other iodo-aromatic compounds have shown that their fate in soil and water is strongly linked to organic matter content and redox conditions. nih.gov Iodide can bind covalently to aromatic moieties in soil organic matter, a process facilitated by microbial extracellular oxidases like laccases. nih.govnih.gov This process, known as soil iodination, is enhanced in oxic conditions and can be reversed under strongly reducing conditions, leading to the release of iodine. nih.govnih.gov The presence of multiple halogen substituents, as in this compound, can influence the rate and pathway of degradation, often making the compound more recalcitrant compared to its non-halogenated counterparts. scirp.org
Table 1: Predicted Degradation Susceptibility of this compound Functional Groups
| Functional Group | Bond Type | Relative Bond Strength | Predicted Initial Reactivity | Potential Degradation Pathway |
|---|---|---|---|---|
| Iodo | C-I | Weakest | High | Reductive or Oxidative Deiodination |
| Fluoro | C-F | Strongest | Low | Likely to persist through initial degradation steps |
| Methyl | C-H (sp³) | Moderate | Moderate | Oxidation to alcohol, aldehyde, or carboxylic acid |
| Aromatic Ring | C=C (sp²) | Strong | Low-Moderate | Ring hydroxylation followed by cleavage |
Atmospheric Oxidation Mechanisms of Halogenated Aromatics
Once in the atmosphere, aromatic compounds are primarily removed through reactions with photochemically generated oxidants, with the hydroxyl radical (•OH) being the most significant. uni-wuppertal.deharvard.edu The reaction with •OH radicals is a major determinant of the atmospheric lifetime of volatile organic compounds (VOCs). harvard.edu For aromatic compounds like toluene, the dominant initial reaction with •OH is addition to the aromatic ring, though hydrogen abstraction from the methyl group also occurs. acs.orgresearchgate.net
For this compound, several reaction pathways with •OH are plausible:
•OH addition to the aromatic ring: This is expected to be a major pathway, similar to toluene. acs.orgresearchgate.net The positions of the fluorine and iodine atoms will influence the sites of •OH addition due to their electronic effects on the ring. The resulting OH-adduct can then react with molecular oxygen (O₂), leading to the formation of peroxy radicals and subsequently to ring-opening products or the formation of substituted phenols. acs.orgacs.org
Hydrogen abstraction from the methyl group: The •OH radical can abstract a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical will then rapidly react with O₂ to form a peroxy radical, initiating a series of reactions that can lead to the formation of aldehydes and other oxygenated products.
Direct photolysis: The presence of the C-I bond may make the molecule susceptible to photolysis by solar radiation, as C-I bonds can be cleaved by environmentally relevant wavelengths of UV light, leading to the formation of a difluorotolyl radical and an iodine atom.
Table 2: Comparison of Gas-Phase Reaction Rate Constants with Hydroxyl Radicals (•OH) for Toluene and Related Compounds at ~298 K
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ)¹ | Reference |
|---|---|---|---|
| Toluene | 5.6 x 10⁻¹² | ~2.1 days | researchgate.net |
| Benzene | 1.2 x 10⁻¹² | ~9.8 days | mdpi.com |
| This compound | Estimated to be in the range of 10⁻¹² to 10⁻¹³ | Estimated ~10-100 days | Estimate based on analogs |
¹ Calculated assuming a global average •OH concentration of 1 x 10⁶ molecules cm⁻³.
The degradation products resulting from these atmospheric reactions can themselves have environmental implications. For instance, the formation of halogenated phenols could contribute to the formation of secondary organic aerosol (SOA). uni-wuppertal.de The liberated iodine atom can participate in catalytic cycles that affect ozone concentrations in the troposphere.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Multi-Halogenated Aromatics
The synthesis of specifically substituted multi-halogenated aromatic compounds like 1,5-Difluoro-2-iodo-4-methylbenzene presents a considerable challenge, driving the exploration of new and more efficient synthetic methods. Traditional electrophilic aromatic substitution reactions on substituted benzenes can often lead to mixtures of isomers, complicating purification and reducing yields.
Future research is focused on developing highly regioselective and sustainable synthetic strategies. Key areas of investigation include:
Directed Ortho-Metalation (DoM): Utilizing directing groups to achieve specific substitution patterns. This allows for the precise introduction of halogens at positions that are not easily accessible through classical electrophilic substitution.
One-Pot Multi-Step Syntheses: Combining several reaction steps into a single procedure to improve efficiency and reduce waste. For instance, a one-pot synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene has been developed from 1-phenyl-2-methylcyclobutene and difluorocarbene, showcasing a unique pathway to 1,3-difluorobenzene (B1663923) derivatives. jmu.edu
Green Halogenation Reagents: Moving away from hazardous reagents like elemental chlorine and bromine towards safer and more environmentally benign alternatives. rsc.org N-halosuccinimides are often used for milder and safer aromatic halogenation. organic-chemistry.org Another green approach involves using hydrogen peroxide with ammonium (B1175870) halides, which offers a sustainable method for generating the electrophilic halogen species. researchgate.net For iodination, which is often a reversible reaction, the use of an oxidizing agent such as nitric acid (HNO₃) or periodic acid (HIO₄) is required to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion. ncert.nic.in
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Halogenated Aromatics
| Feature | Traditional Methods (e.g., Electrophilic Aromatic Substitution) | Emerging Methodologies (e.g., DoM, Green Chemistry) |
|---|---|---|
| Regioselectivity | Often low, leading to isomeric mixtures. | High, allows for precise substitution. |
| Reagents | Can involve hazardous materials (e.g., Br₂, Cl₂). | Utilizes safer alternatives (e.g., N-halosuccinimides, H₂O₂). rsc.orgorganic-chemistry.org |
| Sustainability | Generates significant waste, poor atom economy. | Focus on waste reduction, improved atom economy, and use of renewable feedstocks. taylorfrancis.comnih.gov |
| Process | Often multi-step with isolation of intermediates. | Aims for one-pot reactions and tandem processes. jmu.edu |
Investigation of New Catalytic Systems for Cross-Coupling Reactions
The carbon-iodine bond in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Research in this area is focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly relevant. youtube.com Aryl iodides are highly reactive substrates in these processes. organic-chemistry.org Future investigations will likely concentrate on:
Ligand Development: Designing new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve the activity and stability of palladium catalysts. This can lead to lower catalyst loadings and milder reaction conditions. polyu.edu.hk For instance, ortho-alkyl-substituted arylphosphanes have been used for Suzuki-Miyaura cross-coupling reactions under microwave heating. researchgate.net
Chemoselectivity: In polyhalogenated compounds, achieving selective reaction at one halogen site while leaving others intact is crucial for sequential functionalization. The typical reactivity order for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl. polyu.edu.hk For a molecule like this compound, the C-I bond would be the primary site for coupling, leaving the C-F bonds for potential subsequent transformations.
Alternative Metal Catalysts: Exploring more abundant and less expensive metals like iron, copper, and nickel as catalysts for cross-coupling reactions to create more sustainable processes. rsc.org Iron-catalyzed cross-coupling between polyfluorinated arylzinc reagents and alkyl halides has shown promise. rsc.org
Table 2: Overview of Catalytic Systems for Cross-Coupling with Aryl Halides
| Catalyst Type | Common Metals | Key Advantages | Research Focus |
|---|---|---|---|
| Palladium-Based | Pd | High efficiency, broad substrate scope, well-understood mechanisms. youtube.com | Lowering catalyst loading, developing highly active ligands for challenging substrates. polyu.edu.hk |
| Copper-Based | Cu | Low cost, effective for Ullmann-type reactions. | Expanding substrate scope, improving reaction conditions. |
| Nickel-Based | Ni | Lower cost than palladium, unique reactivity profiles. | Catalyzing difficult cross-couplings, understanding mechanistic pathways. |
| Iron-Based | Fe | Abundant, inexpensive, low toxicity. | Improving catalyst stability and efficiency, expanding to a wider range of reactions. rsc.org |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. nih.govresearchgate.net These theoretical studies provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding experimental work.
Future computational research on this and similar compounds will likely involve:
Predicting Reaction Sites: Using electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov
Mechanism Elucidation: Modeling entire reaction pathways to determine transition state structures and activation energies. chemrxiv.org This can help explain observed product distributions and optimize reaction conditions. For example, DFT can be used to study whether a reaction proceeds via a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer Proton Transfer (SETPT) mechanism. nih.gov
In Silico Design: Designing new catalysts and substrates with desired properties before their synthesis in the lab. This accelerates the discovery of new reactions and functional molecules. Computational methods are a useful tool to study the chemical behavior of elements and compounds, saving time and resources. researchgate.net
Development of Novel Bioactive Molecules and Materials Based on this compound Scaffolds
The unique combination of substituents on this compound makes it an attractive starting point for the synthesis of novel molecules with applications in medicine and materials science. walshmedicalmedia.com
Medicinal Chemistry: Fluorine atoms are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. It is estimated that fluorine is found in at least 25% of all pharmaceuticals. rsc.org The difluoro-toluene core of the molecule is a valuable scaffold for designing new drugs. The iodine atom can be readily replaced through cross-coupling reactions to introduce a wide variety of functional groups, enabling the rapid generation of diverse compound libraries for biological screening. rsc.org Aromatic compounds form the basis for many drugs, including aspirin. walshmedicalmedia.com
Agrochemicals: Similar to pharmaceuticals, many modern pesticides and herbicides contain fluorinated aromatic rings to enhance their biological activity and stability. walshmedicalmedia.com
Materials Science: Polycyclic aromatic hydrocarbons (PAHs) and other π-conjugated systems are key components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mun.ca The this compound scaffold could be elaborated into larger, functionalized aromatic systems for use in these advanced materials. The electronic properties can be fine-tuned through the strategic placement of fluorine atoms and further functionalization at the iodine position.
Environmental Impact and Sustainable Chemistry Approaches for Halogenated Arenes
While halogenated aromatic compounds are synthetically useful, their environmental impact is a significant concern. Many of these compounds are persistent in the environment, resist biodegradation, and can bioaccumulate in food chains. oup.comnih.gov
Future research must prioritize the development of sustainable practices and the mitigation of environmental risks associated with compounds like this compound. Key areas of focus include:
Biodegradation Pathways: Investigating and engineering microbial pathways for the degradation of halogenated aromatics. nih.govbohrium.com Microorganisms can degrade these compounds aerobically through mono- or dioxygenation, or anaerobically through reductive dehalogenation where a halogen is replaced by a hydrogen atom. oup.comnih.gov
Green Chemistry Principles: Applying the 12 Principles of Green Chemistry to the entire lifecycle of these compounds. nih.gov This includes designing safer chemicals that are less toxic and readily biodegradable, using renewable feedstocks, and preventing waste generation rather than treating it after it has been created. taylorfrancis.comnih.gov
Toxicity Assessment: Early and thorough evaluation of the toxicological profiles of new halogenated compounds and their potential degradation products to avoid introducing new persistent organic pollutants (POPs) into the environment. The release of halogenated compounds can lead to the formation of harmful by-products like dioxins and furans. pops.int
Table 3: The 12 Principles of Green Chemistry
| Principle | Description |
|---|---|
| 1. Waste Prevention | Prevent waste rather than treat or clean it up. |
| 2. Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |
| 3. Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances with little or no toxicity. |
| 4. Designing Safer Chemicals | Design chemical products to be fully effective, yet have little or no toxicity. |
| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separation agents). |
| 6. Design for Energy Efficiency | Minimize energy requirements. Conduct syntheses at ambient temperature and pressure. |
| 7. Use of Renewable Feedstocks | Use renewable raw materials and feedstocks whenever technically and economically practicable. |
| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). |
| 9. Catalysis | Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |
| 10. Design for Degradation | Design chemical products so they break down into innocuous degradation products at the end of their function. |
| 11. Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Source: Adapted from Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. nih.gov
Q & A
Q. What are the recommended laboratory methods for synthesizing 1,5-Difluoro-2-iodo-4-methylbenzene?
- Methodological Answer : Synthesis typically involves halogen-exchange reactions. A nucleophilic aromatic substitution (NAS) can introduce iodine at position 2 by displacing a fluorine atom (if pre-existing). For example, using KI under catalytic conditions (e.g., CuI in DMF at 120°C) . Alternatively, the methyl group at position 4 can be introduced via Friedel-Crafts alkylation prior to halogenation. Precursor compounds like 1,5-difluoro-4-methylbenzene may require reduction of nitro intermediates using SnCl₂·2H₂O in ethanol under reflux, followed by diazotization and iodination .
Q. How should researchers safely handle this compound given its reactivity?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in amber glass containers at 2–8°C to prevent photodegradation and iodination side reactions.
- Waste Disposal : Halogenated waste must be segregated and treated via approved incineration methods. Refer to safety protocols for handling aryl halides .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : To confirm fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines).
- ¹H NMR : Methyl protons at position 4 appear as a singlet (~δ 2.3–2.5 ppm), while aromatic protons show splitting patterns based on substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 294.0).
- X-ray Crystallography : Resolves regiochemistry and crystal packing influenced by iodine’s steric effects .
Advanced Research Questions
Q. How do electronic effects of fluorine and iodine influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorine : Acts as an electron-withdrawing group (EWG), activating the ring for electrophilic substitution at meta positions.
- Iodine : Its large atomic radius and polarizability facilitate oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) predict iodine’s σ-hole interactions enhance reactivity in Sonogashira couplings .
- Experimental Design : Compare reaction rates of this compound with non-fluorinated analogs using kinetic profiling.
Q. What computational methods predict regioselectivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- DFT Calculations : Model transition states to compare activation energies for substitution at positions 2 vs. 4. Use software like Gaussian with B3LYP/6-31G* basis sets.
- Database Mining : Leverage PubChem’s reaction data (e.g., PISTACHIO, REAXYS) to identify analogous reactions and substituent effects. For example, 1,5-difluoro systems show higher NAS reactivity at iodine-bearing positions due to fluorine’s ortho-directing effects .
Q. How does the methyl group at position 4 affect supramolecular interactions in crystal engineering?
- Methodological Answer :
- Steric Effects : The methyl group disrupts π-π stacking, favoring halogen bonding between iodine and electron-rich moieties (e.g., carbonyl groups).
- X-ray Analysis : Compare crystal structures of methyl-substituted vs. unsubstituted analogs. Methyl groups increase dihedral angles between aromatic rings in co-crystals, reducing packing efficiency .
- Thermodynamic Data : Measure melting points and solubility to correlate with crystal lattice stability.
Key Research Challenges
- Contradictions in Reactivity : Fluorine’s EWG effect vs. iodine’s steric hindrance may lead to conflicting reactivity predictions. Resolve via competitive reaction experiments .
- Purification Difficulties : Co-elution of iodinated byproducts in column chromatography. Optimize using reverse-phase HPLC with acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
